4-Hydroxy-1-phenylpyrazole
Overview
Description
4-Hydroxy-1-phenylpyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2, and are known for their diverse range of biological activities and applications in various fields, including medicine and agriculture.
Synthesis Analysis
The synthesis of 1-phenylpyrazole derivatives can be achieved through various methods. For instance, 1-phenyl-3-hydroxypyrazoles can be obtained by reacting α-acetylenic esters with phenylhydrazine in the presence of alkoxides . Another method involves the cyclization and oxidation of 4-chlorophenylhydrazine to produce 1-(4-Chlorophenyl)-3-hydroxypyrazole, which is an important intermediate for pesticides . Additionally, 1-phenyl-5-(4-fluorophenyl)-3-hydroxypyrazole can be synthesized by oxidizing 1,5-diarylpyrzolidin-3-one in the presence of FeCl3 .
Molecular Structure Analysis
The molecular structure of 1-phenylpyrazole derivatives has been studied using various spectroscopic methods. For example, the structure of 5-amino-4-hydroxyiminopyrazoles was identified using single-crystal X-ray diffraction . Similarly, the structure of a (2-hydroxyethyl)hydrazine derivative of 1-phenyl-4-vinylpyrazole was confirmed by X-ray crystallographic analysis .
Chemical Reactions Analysis
1-Phenylpyrazole derivatives undergo a variety of chemical reactions. The compound 1-phenyl-4-vinylpyrazole reacts with methyl propiolate and N-phenylmaleimide to give Diels-Alder adducts, as well as products from an "ene" reaction . It also reacts with diethyl azodicarboxylate to form a dihydro-oxadiazine, which can undergo ring-opening in the presence of water . The reactivity of 1-phenylpyrazole derivatives with π-donor heterocycles has also been explored, leading to the formation of bisheterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-phenylpyrazole derivatives are influenced by their molecular structure. For instance, 4-acylhydroxypyrazoles exhibit photochromism in the crystalline state, changing color upon irradiation with light due to the conversion of enol-form isomers to keto-form isomers . The bioactivity of these compounds as pesticides and germicides has been demonstrated, and their potential as xanthine oxidase inhibitors has been evaluated, with some derivatives showing potent enzyme inhibition .
Scientific Research Applications
Synthesis and Chemical Properties :
- 4-Hydroxypyrazoles, including derivatives like 4-Hydroxy-1-phenylpyrazole, are synthesized through various chemical processes. For instance, the synthesis of 4-Hydroxy-1-phenylpyrazole can be achieved via alkaline hydrolysis of the Baeyer–Villiger oxidation products of 4-formylpyrazoles. This method has been applied in the divergent synthesis of withasomnine alkaloids, highlighting its importance in the field of organic synthesis (Ichikawa, Watanabe, Fujino, & Usami, 2011).
Medicinal Chemistry Applications :
- A series of 1-phenylpyrazoles, which includes compounds like 4-Hydroxy-1-phenylpyrazole, has been evaluated for inhibitory activity against xanthine oxidase. This study identified specific derivatives with potent enzyme inhibition and hypouricemic action, demonstrating the potential of these compounds in therapeutic applications (Ishibuchi, Morimoto, Oe, Ikebe, Inoue, Fukunari, Kamezawa, Yamada, & Naka, 2001).
Environmental Chemistry and Toxicology :
- Phenylpyrazole derivatives, including 4-Hydroxy-1-phenylpyrazole, have been studied for their role as selective inhibitors of chloride channel activities in insects. The research on the dissipation of fipronil, a related compound, in aquatic ecosystems gives insights into the environmental behavior of these chemicals (Aajoud, Ravanel, & Tissut, 2003).
Photophysical and Photochemical Properties :
- The photophysical and photochemical properties of 1-phenylpyrazoles, which would include derivatives like 4-Hydroxy-1-phenylpyrazole, have been extensively studied. These investigations provide valuable information on the behavior of these compounds under various light conditions, which is crucial for their application in photochemical processes (Pavlik, Connors, Burns, & Kurzweil, 1993).
Solid-State Photochromic Properties :
- Some 4-acylhydroxypyrazoles, a category that could include 4-Hydroxy-1-phenylpyrazole, exhibit photochromism in the crystalline state. This property is crucial for applications in materials science and photochemistry. The study of the photochromic behavior of these compounds aids in understanding their potential uses in various technological applications (Guo, Liu, Jia, Wang, & Xie, 2009).
Safety And Hazards
Phenylpyrazole insecticides, including 4-Hydroxy-1-phenylpyrazole, have the capacity to disrupt epithelial cells in the human intestine and adversely impact human health . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Due to the biological and medicinal properties of pyranopyrazoles, synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This review focuses on the recent developments in multicomponent synthesis of pyranopyrazole and spiroconjugated pyranopyrazole systems . The present review describes the literature reports for the period 2005 to 2018 .
properties
IUPAC Name |
1-phenylpyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIIFXHEHLRVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339316 | |
Record name | 4-Hydroxy-1-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrazol-4-ol | |
CAS RN |
1076-60-4 | |
Record name | 4-Hydroxy-1-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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